4-Hydroxy Nisoldipine-d6

Stable Isotope Labeling LC-MS/MS Quantitation Metabolite Bioanalysis

Quantifying nisoldipine's active metabolite? Unlabeled or parent-matched standards introduce matrix effect bias. 4-Hydroxy Nisoldipine-d6 (CAS 1189945-12-7) solves this: • Stable isotope-labeled (98 atom % D) hydroxylated metabolite • Co-elutes with analyte in reversed-phase LC for precise isotope dilution • Validated in human plasma LC-MS/MS (Rodamer 2011) • Enables FDA/EMA-compliant pharmacokinetic & DDI studies

Molecular Formula C20H24N2O7
Molecular Weight 410.4 g/mol
Cat. No. B12363303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Nisoldipine-d6
Molecular FormulaC20H24N2O7
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3
InChIKeyMOZPKZYMNVFLSU-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Nisoldipine-d6 Internal Standard


4-Hydroxy Nisoldipine-d6 (CAS 1189945-12-7) is a hexadeuterated derivative of the pharmacologically active nisoldipine metabolite 4-Hydroxy Nisoldipine (metabolite M9, BAY-r-9425) [1]. This stable isotope-labeled compound belongs to the 1,4-dihydropyridine class, featuring six deuterium atoms incorporated at the 2-hydroxy-2-methylpropyl ester moiety (specifically as two CD3 groups) . With a molecular formula of C20H18D6N2O7 and molecular weight of 410.45 g/mol, it exhibits a +6 Da mass shift relative to the unlabeled analyte (404.41 g/mol) . The compound appears as a pale yellow solid with melting point 50–52°C and solubility in chloroform and dichloromethane [2].

Workflow
Isotope dilution LC-MS/MS or GC-MS
Selection
Metabolite-matched SIL internal standard
Use Context
Biological matrix quantification of 4-hydroxy nisoldipine

Non-Deuterated IS Limitations for 4-Hydroxy Nisoldipine-d6


Generic substitution of 4-Hydroxy Nisoldipine-d6 with unlabeled 4-Hydroxy Nisoldipine (CAS 106685-70-5) or alternative deuterated nisoldipine derivatives introduces quantifiable analytical error and compromises method reliability. Unlabeled 4-Hydroxy Nisoldipine is the endogenous metabolite present in biological samples from nisoldipine-treated subjects [1]; using it as an internal standard (IS) creates irresolvable interference with the target analyte signal, precluding accurate quantitation via LC-MS/MS. Alternative deuterated analogs—such as Nisoldipine-d6 (parent drug IS), Nisoldipine-d7, or Dehydro Nisoldipine-d7—differ in chromatographic retention time, ionization efficiency, and extraction recovery relative to the 4-Hydroxy Nisoldipine analyte [2]. The absence of exact co-elution and matched matrix effect compensation yields systematic quantification bias, with structural analog ISs producing ±15–30% accuracy deviation compared to co-eluting SIL-IS under validated bioanalytical conditions [3]. This specific d6-labeled metabolite is structurally matched to the 4-hydroxy metabolite analyte, ensuring identical extraction recovery, ionization response, and chromatographic behavior.

Unlabeled 4-hydroxy nisoldipine may not be discriminated from endogenous analyte by mass spectrometry, preventing isotope dilution quantification.
Structural analogs (e.g., nitrendipine) may exhibit divergent extraction recovery and ionization efficiency; matrix effect correction may not transfer.
Parent drug IS (Nisoldipine-d6) may not co-elute with the hydroxylated metabolite in reversed-phase LC, limiting matrix effect normalization for the metabolite peak.

4-Hydroxy Nisoldipine-d6 Evidence Guide


Deuterium-Induced Mass Shift for MS Resolution

4-Hydroxy Nisoldipine-d6 incorporates six deuterium atoms at the 2-hydroxy-2-methylpropyl ester moiety (as two CD3 groups), producing a +6 Da mass shift (m/z 411 → m/z 417 for [M+H]+) relative to the unlabeled 4-Hydroxy Nisoldipine analyte . This mass separation exceeds the minimum +3 Da threshold recommended to avoid isotopic peak overlap between IS and analyte in unit-resolution MS, and provides complete baseline separation in MRM transitions [1]. Alternative d4-labeled nisoldipine derivatives (+4 Da shift) may exhibit partial isotopic envelope overlap, while d3-labeled versions (+3 Da) operate at the minimum acceptable threshold where up to 10% cross-contribution can occur at high analyte concentrations [2].

Deuterium Mass Shift
Reported
+6.04 Da vs unlabeled
Supports baseline mass resolution for SRM acquisition.
Reduces isotopic cross-talk risk from natural-abundance M+2/M+4 isotopomers at low metabolite concentrations.
Stable Isotope Labeling LC-MS/MS Quantitation Metabolite Bioanalysis

Isotopic Enrichment Minimizes Unlabeled Carryover

4-Hydroxy Nisoldipine-d6 (MW 410.45) differs from Nisoldipine-d6 parent drug IS (MW 394.45) by +16 Da, and from unlabeled 4-Hydroxy Nisoldipine (MW 404.41) by +6 Da . This triple-tiered mass differentiation allows simultaneous, interference-free quantitation of nisoldipine parent drug and its 4-hydroxy metabolite from a single sample preparation using independently matched deuterated IS for each analyte [1]. In ketoconazole drug-drug interaction studies, 4-Hydroxy Nisoldipine (metabolite M9) plasma concentrations increased 24-fold in AUC and 11-fold in Cmax following CYP3A4 inhibition, paralleling the parent drug increase—demonstrating that accurate metabolite-specific quantitation is essential for interpreting altered clearance pathways [2].

Isotopic Enrichment
Data to verify
98%D; d0 carryover ≤2%
Supports isotopic purity documentation for method validation review.
Lot-specific CoA recommended; d6-specific enrichment may vary across suppliers.
Metabolite Quantitation Pharmacokinetics Bioanalytical Method Validation

Metabolite-Specific Deuterium Placement for Co-Elution

Stable isotope-labeled (SIL) internal standards co-eluting with the analyte provide optimal compensation for matrix-induced ion suppression/enhancement, yielding accuracy within 85–115% across the validated concentration range. Structural analog ISs (non-co-eluting) demonstrate wider accuracy deviations (±15–30%) and greater inter-batch variability due to differential matrix effect susceptibility [1]. In validated nisoldipine enantiomer assays using nine-fold deuterated IS, the limit of quantitation reached 0.1 μg/L per enantiomer with precision (RSD) below 15% [2]. For 4-Hydroxy Nisoldipine-d6 as a matched metabolite IS, equivalent matrix effect compensation is achieved specifically for the 4-hydroxy metabolite analyte rather than the parent drug [3].

Metabolite Co-Elution Design
Class-level inference
Deuterium on 2-hydroxy-2-methylpropyl ester side chain
Supports co-elution-based matrix effect correction for the metabolite.
No published head-to-head retention-time comparison vs parent IS available.
Matrix Effect Compensation Ion Suppression LC-MS/MS Method Validation

Procurement Cost Premium of Hexadeuteration

4-Hydroxy Nisoldipine-d6 is the deuterated analog of the specific nisoldipine metabolite 4-Hydroxy Nisoldipine (M9) [1]. Due to the kinetic isotope effect being negligible under reversed-phase LC conditions, the d6-labeled IS co-elutes precisely with the unlabeled 4-Hydroxy Nisoldipine analyte [2]. In contrast, Nisoldipine-d6 (parent drug IS) or Nisoldipine-d7 elute at different retention times relative to the 4-Hydroxy Nisoldipine analyte due to the absence of the hydroxyl modification present on the metabolite [3]. This retention time mismatch prevents simultaneous compensation for gradient-dependent matrix effects.

Deuteration Cost Premium
Data to verify
~12.3× per mg vs unlabeled metabolite
Supports procurement planning for multi-study programs.
Pricing parity (±10%) with parent drug d6 IS; pack-size pricing may vary by supplier.
Retention Time Matching Chromatographic Selectivity Bioanalytical Method Development

Physicochemical Properties and Handling

As the hexadeuterated isotopologue of 4-Hydroxy Nisoldipine, 4-Hydroxy Nisoldipine-d6 exhibits physico-chemically identical behavior during sample preparation—including liquid-liquid extraction, solid-phase extraction (SPE), and protein precipitation [1]. This ensures that any variability in extraction recovery equally affects the IS and the analyte, maintaining a constant response ratio throughout sample workup. Structural analog ISs (e.g., nimodipine, felodipine, or unlabeled nisoldipine) demonstrate differential extraction recoveries that can vary by 10–25% absolute depending on the extraction protocol and matrix composition [2]. In validated nisoldipine assays, nine-fold deuterated IS achieved precision (RSD) below 10% across the calibration range [3].

Handling Properties
Reported
mp 50–52 °C; pale yellow solid
Supports cold-chain storage protocol requirement.
Melting point ~98–102 °C lower than parent nisoldipine; confirm shipping conditions.
Sample Preparation Extraction Recovery Bioanalytical Method Validation

4-Hydroxy Nisoldipine-d6 Application Scenarios


Clinical Bioanalytical Method Validation

Use 4-Hydroxy Nisoldipine-d6 as the matched internal standard for quantifying the active metabolite 4-Hydroxy Nisoldipine in human or animal plasma during pharmacokinetic profiling and drug-drug interaction (DDI) studies. The +6 Da mass shift enables complete MS separation from the endogenous analyte [1], while exact co-elution provides optimal matrix effect compensation [2]. In CYP3A4 inhibition studies (e.g., with ketoconazole), plasma concentrations of this metabolite increase 24-fold in AUC and 11-fold in Cmax—requiring accurate quantitation to interpret altered metabolic clearance pathways [3].

Cross-Species Metabolism Studies

Employ 4-Hydroxy Nisoldipine-d6 (MW 410.45) alongside Nisoldipine-d6 (MW 394.45) as orthogonal internal standards to simultaneously quantify both nisoldipine parent drug and its 4-hydroxy metabolite from a single sample preparation [1]. The +16 Da mass differentiation between the two deuterated ISs enables independent MRM transitions without cross-interference, reducing sample volume requirements, analytical run time, and consumable costs compared to separate assays [2].

CYP3A4-Mediated DDI Studies

Utilize 4-Hydroxy Nisoldipine-d6 as the SIL-IS in validated LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) or regulatory bioequivalence studies of nisoldipine formulations. SIL-IS is the gold standard for meeting FDA and EMA bioanalytical method validation requirements for accuracy (±15%), precision (RSD ≤15%), and matrix effect assessment [1]. The matched recovery and ionization characteristics of the d6-isotopologue minimize method failure rates during validation and reduce the need for extensive method re-optimization across different matrix lots [2].

In Vitro Reference Standard for Metabolite ID

Apply 4-Hydroxy Nisoldipine-d6 as the internal standard in chiral LC-MS/MS methods for stereoselective analysis of the 4-hydroxy metabolite. The assay paradigm using deuterated internal standards has been validated for nisoldipine enantiomers, achieving an LOQ of 0.1 μg/L per enantiomer with precision below 15% RSD [1]. The d6-labeling provides sufficient mass separation from both (+)- and (−)-4-Hydroxy Nisoldipine enantiomers, enabling independent quantitation of each stereoisomer in samples where stereoselective metabolism may occur.

Application
Selection Property
Validation Focus
Research bioanalytical method validation
Metabolite-matched co-elution design
Matrix effect and recovery correction in human plasma research matrices
Cross-species metabolism research
Species-invariant chromatographic behavior
Metabolite exposure-model comparison across preclinical species
CYP3A4 interaction research
Parent-metabolite chromatographic resolution
Dual-analyte IS selectivity without cross-interference
In vitro metabolite characterization
Defined isotopic enrichment profile
Ion suppression and microsomal protein binding correction
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